1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate
Overview
Description
1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of a tert-butyl group and a methyl group attached to the indole ring, along with two carboxylate groups
Mechanism of Action
Target of Action
Indole derivatives, such as 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
The mode of action of indole derivatives involves their interaction with cellular targets, leading to changes in cellular functions . .
Biochemical Pathways
Indole derivatives affect various biochemical pathways, resulting in their downstream effects . .
Result of Action
The result of the action of indole derivatives can be seen in their various biologically vital properties . .
Preparation Methods
The synthesis of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and tert-butyl esters.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, along with specific solvents to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens (e.g., bromine, chlorine) can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.
Medicine: The compound’s potential therapeutic applications are explored in drug discovery and development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as tert-butyl 1-indolecarboxylate and 4-methylindole share structural similarities with this compound.
Uniqueness: The presence of both tert-butyl and methyl groups, along with two carboxylate groups, distinguishes this compound from others.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl indole-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-8-10-11(13(17)19-4)6-5-7-12(10)16/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGNJZVTHXMEHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478576 | |
Record name | 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220499-11-6 | |
Record name | 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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